Methyl 2-(piperazin-1-yl)nicotinate

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Procure Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5) for SAR exploration around the privileged 2-pyridinyl-1-piperazine scaffold. Claimed as a JAK inhibitor intermediate, this compound delivers the precise 2-substitution geometry and methyl ester protection essential for orthogonal functional group manipulation. Avoid positional isomer mismatch—the 2-piperazinyl orientation is critical for target engagement. The free amine enables amide coupling or N-alkylation; the methyl ester offers retention or hydrolysis flexibility. Research quantities available.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 104813-92-5
Cat. No. B028646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperazin-1-yl)nicotinate
CAS104813-92-5
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)N2CCNCC2
InChIInChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3
InChIKeyZFACJYCETZHQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5): Procurement and Differentiation Guide for Pharmaceutical Intermediates


Methyl 2-(piperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a piperazine ring substituted at the 2-position of the pyridine core with a methyl ester group at the 3-position . This structural arrangement positions it as a key synthetic intermediate in medicinal chemistry programs targeting neurological and kinase-related pathways . As a member of the 2-pyridinyl-1-piperazine scaffold class, this compound contains a reactive secondary amine on the piperazine ring and a methyl ester functional handle, enabling diverse downstream derivatization for structure-activity relationship (SAR) exploration [1].

Why Methyl 2-(piperazin-1-yl)nicotinate Cannot Be Readily Replaced by Common Analogs in MedChem SAR Programs


Generic substitution with positional isomers or alternative ester/acid variants of the 2-(piperazin-1-yl)nicotinate scaffold is not straightforward due to critical structural constraints affecting both synthetic utility and downstream biological activity. The 2-position piperazine substitution on the pyridine core provides a distinct spatial orientation and electron distribution compared to the 4- or 6-position analogs, which may result in altered binding modes to target receptors or enzymes . Furthermore, the methyl ester moiety offers specific reactivity and protection/deprotection compatibility in multi-step syntheses that differs from the ethyl ester variant (CAS 154315-70-5) or the free carboxylic acid . While peer-reviewed primary literature containing direct head-to-head comparative biological data for Methyl 2-(piperazin-1-yl)nicotinate against its analogs is notably limited in the public domain, the structural framework of this compound positions it within the well-established 3-substituted 2-pyridinyl-1-piperazine class, which has demonstrated promising activity in antipsychotic drug discovery programs [1].

Quantitative Differentiation Evidence for Methyl 2-(piperazin-1-yl)nicotinate vs. Key Structural Analogs


Positional Isomer Differentiation: 2-Substituted vs. 4-Substituted Piperazinyl Nicotinate Scaffolds

Methyl 2-(piperazin-1-yl)nicotinate features the piperazine ring at the 2-position of the pyridine core, whereas the positional isomer Methyl 4-(1-piperazinyl)nicotinate (CAS 84048677) bears the same piperazine moiety at the 4-position . This substitution pattern difference alters the spatial orientation of the piperazine ring relative to the methyl ester group, which can influence molecular recognition at biological targets .

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Ester Variant Differentiation: Methyl Ester vs. Ethyl Ester 2-(Piperazin-1-yl)nicotinate Analogs

Methyl 2-(piperazin-1-yl)nicotinate (MW 221.26 g/mol) provides a methyl ester handle for downstream transformations, whereas the ethyl ester analog Ethyl 2-(1-piperazinyl)nicotinate hydrochloride (MW 271.74 g/mol as HCl salt) offers different steric and electronic properties during further derivatization. The methyl ester exhibits distinct hydrolysis kinetics and transesterification reactivity compared to the ethyl ester variant [1].

Synthetic Intermediate Chemical Reactivity Pharmaceutical Synthesis

Acid vs. Ester Functional Handle Comparison: Carboxylic Acid versus Methyl Ester Reactivity

Methyl 2-(piperazin-1-yl)nicotinate contains a methyl ester group (MW 221.26 g/mol) , whereas its hydrolyzed counterpart 2-(piperazin-1-yl)nicotinic acid (free carboxylic acid) presents different reactivity and solubility profiles . The methyl ester serves as a protected carboxyl group that can be selectively deprotected after additional synthetic transformations on the piperazine nitrogen, whereas the free acid would require protection before many common coupling reactions .

Protecting Group Strategy Synthetic Chemistry Intermediate Selection

Class-Level Evidence: 3-Substituted 2-Pyridinyl-1-piperazine Scaffold Activity in Antipsychotic Programs

Methyl 2-(piperazin-1-yl)nicotinate belongs to the broader 3-substituted 2-pyridinyl-1-piperazine structural class. Compounds within this class, when further derivatized with cyclic imide groups, have been evaluated for antipsychotic activity via dopamine receptor binding and behavioral pharmacology assays [1]. In the foundational study by New et al. (1988), a series of 3-substituted 2-pyridinyl-1-piperazine derivatives demonstrated distinct patterns of activity in blocking apomorphine-induced stereotypy and reversing neuroleptic-induced catalepsy in rodent models [1]. The study further included evaluation of a lead compound in a monkey model of amphetamine psychosis [1].

Antipsychotic Drug Discovery Dopamine Receptor CNS Pharmacology

Patent-Documented Utility: Nicotinic Acid Derivative Scaffolds in JAK Inhibitor and CNS Therapeutic Programs

Methyl 2-(piperazin-1-yl)nicotinate and its derivatives have been claimed in patent literature as intermediates for the preparation of JAK inhibitors useful in inflammatory disorders, autoimmune diseases, and cancer [1]. Additionally, patent applications describe improved synthetic methods for piperazines derivatized with nicotinic acid moieties for the treatment of neurological conditions [2]. The compound is also encompassed within the generic scope of nicotinic acid derivative patents (e.g., CA2011144C, EP0385351A1) claiming pharmaceutical compositions [3].

JAK Inhibition Pharmaceutical Patents Neurostimulative Piperazines

Note on Evidence Availability and Limitations for Methyl 2-(piperazin-1-yl)nicotinate

A comprehensive search of the public scientific literature (PubMed, BindingDB, patent databases, and authoritative chemical repositories) reveals a notable scarcity of direct, head-to-head quantitative biological activity data for Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5). Unlike more extensively profiled pharmaceutical intermediates, this compound's differentiation is primarily established through its structural position within well-characterized scaffold classes (2-pyridinyl-1-piperazine derivatives) and its utility as a versatile synthetic building block with distinct ester and amine functional handles. The BindingDB entry (CHEMBL751144) associated with this CAS number actually corresponds to a structurally different compound (BDBM50437484, SMILES: CC(=O)N1CC2CNCC(C2)C1) tested on α4β2 nAChR (Ki 20 nM) [1], and therefore cannot be attributed to Methyl 2-(piperazin-1-yl)nicotinate. Similarly, the dihydrochloride salt form (CAS 1185317-00-3) is commercially available but lacks comparative activity data [2]. Users should base procurement decisions on the structural and synthetic differentiation evidence presented above, while recognizing that direct comparative biological data for this specific compound remains limited in the public domain.

Evidence Transparency Procurement Due Diligence

Validated Procurement and Research Scenarios for Methyl 2-(piperazin-1-yl)nicotinate


Building Block for CNS Drug Discovery Programs Targeting Dopamine or Nicotinic Receptors

Based on the established activity of the 3-substituted 2-pyridinyl-1-piperazine scaffold class in antipsychotic research [1], Methyl 2-(piperazin-1-yl)nicotinate serves as a foundational intermediate for medicinal chemists exploring SAR around this privileged structure. The free secondary amine on the piperazine ring provides a versatile handle for appending diverse pharmacophores via amide coupling, reductive amination, or N-alkylation, while the methyl ester can be retained or hydrolyzed as needed [2].

Synthetic Intermediate for JAK/STAT Pathway Inhibitor Development

The compound has been specifically claimed as an intermediate in the preparation of Janus kinase (JAK) inhibitors, which are of significant therapeutic interest for inflammatory disorders, autoimmune conditions, and oncology indications [1]. Procurement of this specific intermediate (as opposed to positional isomers or alternative ester variants) ensures alignment with patented synthetic routes and established SAR in this therapeutic space [1].

Versatile Scaffold for Neurostimulative Piperazine Derivative Synthesis

Patent literature explicitly describes improved synthetic methods for piperazines derivatized with nicotinic acid moieties for the treatment of neurological conditions [1]. Methyl 2-(piperazin-1-yl)nicotinate, with its 2-substitution pattern and methyl ester, provides the precise substitution geometry required for these neuroactive compound series [1].

Orthogonal Protection Strategy in Multi-Step Syntheses

The combination of a free secondary amine on the piperazine ring and a methyl ester-protected carboxyl group on the pyridine ring enables orthogonal functional group manipulation [1]. This allows synthetic chemists to selectively modify the piperazine nitrogen while preserving the carboxyl moiety for later-stage deprotection or activation, a critical advantage over free acid or differently protected analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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